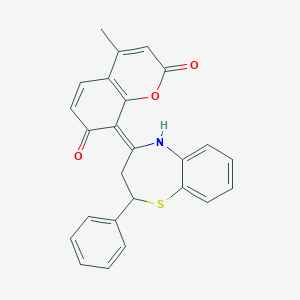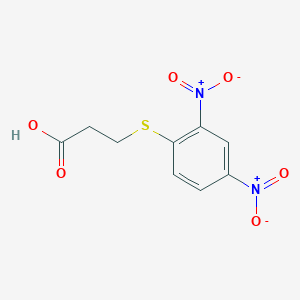![molecular formula C27H29N3O3 B304771 N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304771.png)
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PAK1 inhibitor II and has been shown to inhibit the activity of PAK1, a protein kinase that plays a role in cell growth and proliferation.
Wirkmechanismus
The mechanism of action of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide involves the inhibition of PAK1 activity. PAK1 is a protein kinase that plays a role in the regulation of various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 activity has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of PAK1 and reduces the proliferation of cancer cells. In vivo studies have shown that the compound can inhibit tumor growth in animal models of breast cancer and pancreatic cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide in lab experiments include its specificity for PAK1 and its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
For research on N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing more soluble analogs of the compound and studying its effects on other cellular processes. Finally, studies could be conducted to determine the safety and efficacy of the compound in human clinical trials.
Synthesemethoden
The synthesis of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been described in scientific literature. The method involves the reaction of 4-pyridinecarboxylic acid hydrazide with 4-cyclohexylphenol and 3-(2-bromoethoxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been studied for its potential therapeutic applications. It has been shown to inhibit the activity of PAK1, which is involved in various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 has been implicated in the treatment of various types of cancer, such as breast cancer and pancreatic cancer.
Eigenschaften
Produktname |
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide |
|---|---|
Molekularformel |
C27H29N3O3 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-[(E)-[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O3/c31-27(24-13-15-28-16-14-24)30-29-20-21-5-4-8-26(19-21)33-18-17-32-25-11-9-23(10-12-25)22-6-2-1-3-7-22/h4-5,8-16,19-20,22H,1-3,6-7,17-18H2,(H,30,31)/b29-20+ |
InChI-Schlüssel |
PCNMMTAXDZFLOG-ZTKZIYFRSA-N |
Isomerische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=N/NC(=O)C4=CC=NC=C4 |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4 |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)

![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)

![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
